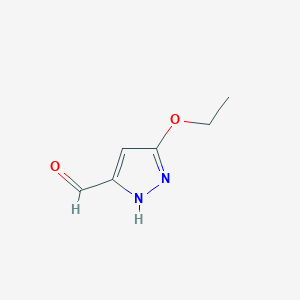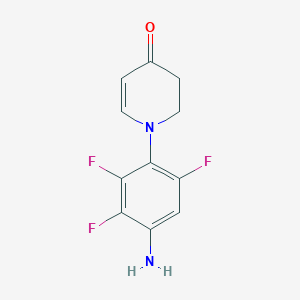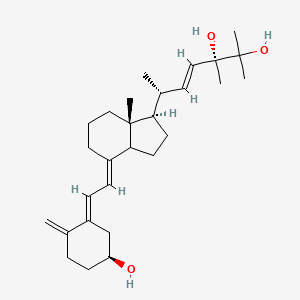
24(R),25-Dihydroxyvitamin D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
24®,25-Dihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2, also known as ergocalciferol. This compound plays a significant role in the regulation of calcium and phosphorus metabolism in the body. It is synthesized in the liver and kidneys through a series of hydroxylation reactions and is involved in various biological processes, including bone formation and maintenance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 24®,25-Dihydroxyvitamin D2 typically involves the hydroxylation of vitamin D2. One common method is the irradiation and subsequent thermal isomerization of ergosterol, followed by hydroxylation at specific positions . The reaction conditions often require the use of specific enzymes or chemical catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of 24®,25-Dihydroxyvitamin D2 involves large-scale synthesis using similar hydroxylation techniques. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for purification .
化学反応の分析
Types of Reactions
24®,25-Dihydroxyvitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic conversion and biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of 24®,25-Dihydroxyvitamin D2 include cytochrome P450 enzymes, NADPH, and molecular oxygen. The conditions often involve specific pH levels, temperatures, and the presence of cofactors to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of 24®,25-Dihydroxyvitamin D2 include other hydroxylated metabolites, such as 1,24,25-trihydroxyvitamin D and calcitroic acid. These products play crucial roles in calcium and phosphorus homeostasis .
科学的研究の応用
24®,25-Dihydroxyvitamin D2 has numerous scientific research applications across various fields:
作用機序
24®,25-Dihydroxyvitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the DNA. This complex modulates the transcription of genes involved in calcium and phosphorus homeostasis, bone formation, and other physiological processes .
類似化合物との比較
Similar Compounds
1α,25-Dihydroxyvitamin D3: Another hydroxylated metabolite of vitamin D, known for its potent biological activity in calcium and phosphorus regulation.
25-Hydroxyvitamin D3: A precursor to the active form of vitamin D, involved in the initial steps of vitamin D metabolism.
24,25-Dihydroxyvitamin D3: A similar compound with hydroxylation at different positions, playing a role in bone health and calcium metabolism.
Uniqueness
24®,25-Dihydroxyvitamin D2 is unique due to its specific hydroxylation pattern, which influences its biological activity and metabolic pathways. Its distinct role in calcium and phosphorus homeostasis, along with its potential therapeutic applications, sets it apart from other vitamin D metabolites .
特性
分子式 |
C28H44O3 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+/t20-,23+,24-,25?,27-,28-/m1/s1 |
InChIキー |
BPEQZNMKGFTMQE-LJQQPAJQSA-N |
異性体SMILES |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |
正規SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


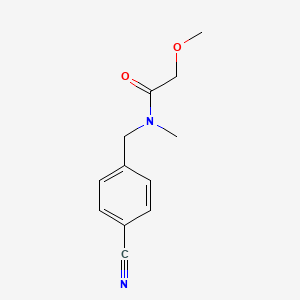
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
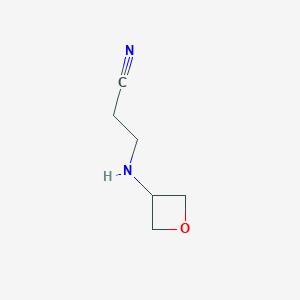
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
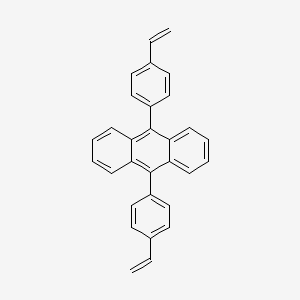
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
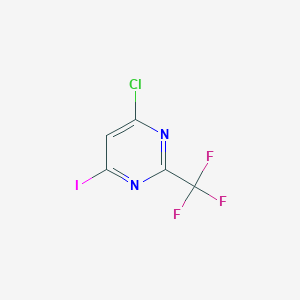

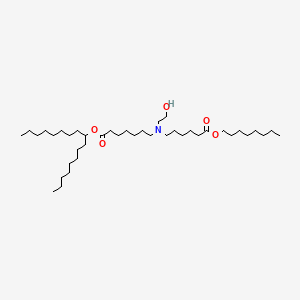
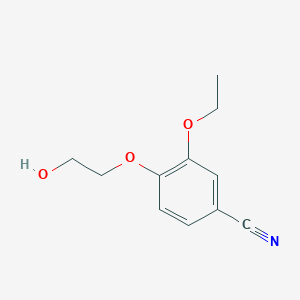
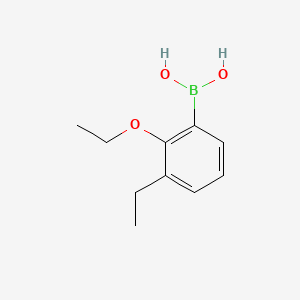
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)
